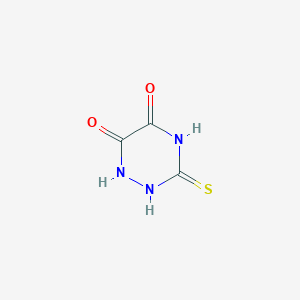
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- is a heterocyclic compound with the molecular formula C4H5N3O2S. It is an intermediate used in the synthesis of various pharmaceuticals, including ceftriaxone . This compound is known for its unique structure, which includes a triazine ring fused with a thioxo group, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- can be synthesized through several methods:
Ammoniation Method: This involves the reaction of urea with fatty aldehydes to form the triazine ring.
Heterocyclic Synthesis: Organic synthesis reactions are used to construct the triazine ring framework.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in pharmaceutical synthesis.
Applications De Recherche Scientifique
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is a key intermediate in the production of antibiotics like ceftriaxone.
Industry: The compound is used in the manufacture of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- involves its interaction with specific molecular targets. In the case of ceftriaxone synthesis, it acts as a precursor that undergoes further chemical transformations to form the active antibiotic. The pathways involved include nucleophilic substitution and ring-opening reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: This compound is similar in structure but includes a methyl group, making it slightly different in reactivity and applications.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione:
Uniqueness
1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- is unique due to its specific combination of a triazine ring and a thioxo group. This structure provides distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Propriétés
IUPAC Name |
3-sulfanylidene-1,2,4-triazinane-5,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c7-1-2(8)5-6-3(9)4-1/h(H,5,8)(H2,4,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYCAPIKQLREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NNC(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368037 |
Source


|
| Record name | 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59166-43-7 |
Source


|
| Record name | 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
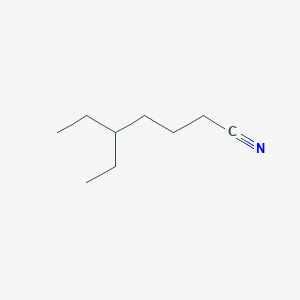
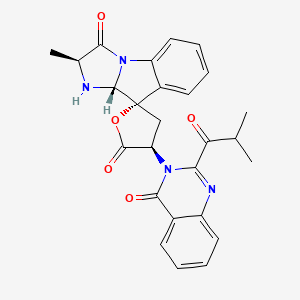


![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
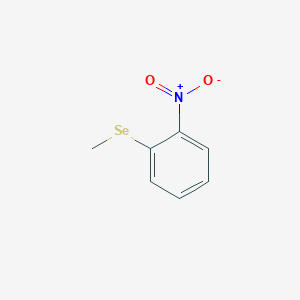



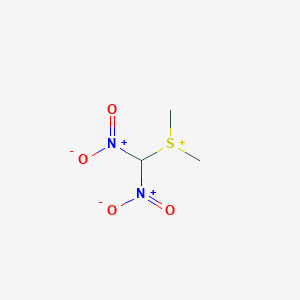
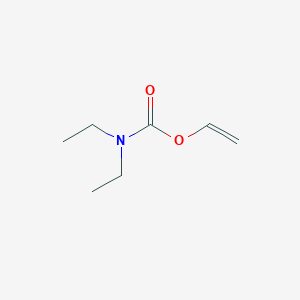
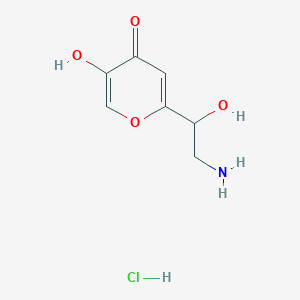
![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)

